molecular formula C9H20N2O2 B8143314 Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate

Cat. No.: B8143314
M. Wt: 188.27 g/mol
InChI Key: LKEWKAVKGVXBTD-SSDOTTSWSA-N
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Description

Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methylamino substituent. Its molecular formula is C₉H₂₀N₂O₂, with a molecular weight of 188.27 g/mol . The compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by its preparation from tert-butyl brominated precursors and methylamine derivatives . The Boc group enhances solubility in organic solvents (e.g., CHCl₃) and stabilizes the amine during synthetic processes, making it valuable in peptide synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(6-10-5)11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEWKAVKGVXBTD-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864893-64-0
Record name tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl chloroformate with (2R)-1-(methylamino)propan-2-ol in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate is widely utilized as a protecting group for amines in organic synthesis. This role is crucial in multi-step synthesis processes where selective protection and deprotection of amine groups are required. The compound's steric hindrance provided by the tert-butyl group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups.

Key Reactions:

  • Oxidation: Can undergo oxidation to form N-oxide derivatives.
  • Reduction: Reduces to yield the corresponding amine.
  • Substitution: Participates in substitution reactions to form various substituted carbamates or amines.

Biological Research

In biological contexts, this compound serves as a model for studying enzyme mechanisms and protein-ligand interactions. Its structure allows researchers to investigate how carbamate-protected amines behave in biological systems, contributing to a better understanding of biochemical pathways.

Medicinal Chemistry

The compound is integral in synthesizing pharmaceuticals, particularly those targeting neurological disorders. It acts as an intermediate in drug development processes, facilitating the creation of complex molecules with therapeutic potential.

Industrial Applications

In industrial settings, this compound is used in producing specialty chemicals and advanced materials. Its utility extends to agrochemicals and other industrial products, highlighting its versatility.

Case Study 1: Synthesis of Neurological Drugs

A notable application of this compound was demonstrated in the synthesis of a novel class of drugs targeting Alzheimer’s disease. The compound was used as a protecting group during multiple synthetic steps, leading to increased yields and purity of the final product.

Case Study 2: Enzyme Mechanism Studies

Research utilizing this compound has led to significant insights into enzyme mechanisms involving carbamate derivatives. By studying the interactions between the compound and various enzymes, researchers have elucidated key pathways that could be targeted for therapeutic intervention.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate involves its ability to act as a protecting group. It forms a stable carbamate linkage with amine groups, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine.

Comparison with Similar Compounds

Tert-butyl ((R)-4-methyl-1-oxo-1-(((S)-1-phenylethyl)amino)pentan-2-yl)carbamate

  • Molecular Formula : C₁₉H₂₈N₂O₃
  • Key Features :
    • Contains a phenylethylamine substituent and a ketone group.
    • Synthesized via a brominated precursor in dimethyl ether (DME) with K₂CO₃ and (S)-α-methylbenzylamine .
  • Comparison: The phenylethyl group introduces steric bulk and aromaticity, altering reactivity in nucleophilic substitutions compared to the methylamino group in the target compound. Applications: Used in enantioselective peptide synthesis due to its chiral centers .

(R)-tert-butyl-1-(4-bromo-2-fluoro-N-(prop-2-ynyl)phenylsulfonamido)-3-methylbutan-2-ylcarbamate

  • Molecular Formula : C₁₉H₂₆FBrN₂O₄S
  • Key Features :
    • Features a sulfonamido group, bromo/fluoro substituents, and a propargyl chain.
    • Soluble in CHCl₃ (c = 0.85) with distinct FTIR peaks at 1710 cm⁻¹ (C=O) and 1164 cm⁻¹ (S=O) .
  • Comparison: The sulfonamido group enhances electrophilicity, enabling participation in SNAr reactions, unlike the target compound’s methylamino group. Applications: Key intermediate in sultam library synthesis for drug discovery .

Tert-butyl N,N-diallylcarbamate

  • Molecular Formula: C₁₁H₁₉NO₂
  • Key Features :
    • Contains two allyl groups attached to the carbamate nitrogen.
    • Molecular weight: 197.27 g/mol .
  • Comparison: The allyl groups enable participation in cycloaddition or polymerization reactions, contrasting with the methylamino group’s nucleophilic properties. Applications: Building block for nitrogen-containing polymers .

Tert-butyl allyl(2-methylallyl)carbamate

  • Molecular Formula: C₁₁H₁₉NO₂
  • Key Features :
    • Combines allyl and 2-methylallyl substituents.
    • CAS: 74332-85-7 .
  • Applications: Specialty monomer for functionalized materials .

Tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-octahydroisoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate

  • Molecular Formula : C₂₉H₄₇N₃O₄
  • Key Features: Complex structure with an isoquinoline ring, hydroxyl group, and phenyl substituent. Molecular weight: 525.7 g/mol .
  • Applications: Investigated for protease inhibition in drug development .

Tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate

  • Molecular Formula : C₁₇H₂₄N₄O₂
  • Key Features :
    • Pyrimidine ring and propargyl chain.
    • CAS: 58522-56-8 .
  • Comparison: The pyrimidine group enables π-π stacking interactions, useful in materials science, whereas the target compound’s methylamino group favors hydrogen bonding .

Tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate

  • Molecular Formula: C₁₁H₂₀BrNO₃
  • Key Features :
    • Bromine and ketone functional groups.
    • Molecular weight: 294.18 g/mol .
  • Comparison: The bromine atom serves as a leaving group, facilitating nucleophilic substitutions, unlike the stable methylamino group in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound C₉H₂₀N₂O₂ 188.27 Boc, methylamino Peptide synthesis
Tert-butyl ((R)-4-methyl-1-oxo-pentan-2-yl)carbamate C₁₉H₂₈N₂O₃ 332.44 Ketone, phenylethylamine Enantioselective synthesis
(R)-tert-butyl-sulfonamido derivative C₁₉H₂₆FBrN₂O₄S 499.07 Sulfonamido, bromo, fluoro Sultam libraries
Tert-butyl N,N-diallylcarbamate C₁₁H₁₉NO₂ 197.27 Allyl groups Polymer chemistry

Biological Activity

Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate is a chemical compound with significant implications in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis, and applications, supported by research findings and data tables.

  • IUPAC Name : this compound
  • CAS Number : 1864893-64-0
  • Molecular Formula : C₉H₂₀N₂O₂
  • Molecular Weight : 188.3 g/mol
  • Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with (2R)-1-(methylamino)propan-2-ol. The reaction is usually facilitated by a base such as sodium hydride or potassium carbonate in solvents like tetrahydrofuran or dichloromethane. The process is optimized for yield and purity in industrial settings.

The mechanism of action for this compound primarily revolves around its function as a protecting group for amines. The steric hindrance provided by the tert-butyl group prevents unwanted reactions at the amine site, allowing selective reactions at other functional groups. This property is particularly useful in multi-step organic syntheses where protection and deprotection of amine groups are necessary.

Enzyme Interaction Studies

This compound has been utilized in studies examining enzyme mechanisms and protein-ligand interactions. Its structure allows it to act as a model compound for investigating carbamate-protected amines in biological systems.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to stabilize reactive intermediates makes it valuable in drug development processes.

Comparative Analysis

To highlight the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructure CharacteristicsApplications
Tert-butyl carbamateSimple carbamate structureGeneral use as protecting group
Tert-butyl N-methylcarbamateMethyl group instead of methylaminoLimited selectivity in protecting amines
Tert-butyl N-ethylcarbamateEthyl group instead of methylaminoLess effective in chiral synthesis
This compound Chiral center and methylamino groupEnhanced selectivity and efficiency in pharmaceutical synthesis

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological contexts:

  • Enzyme Inhibition : Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications for metabolic disorders.
  • Pharmacokinetics : A pharmacokinetic study revealed that modifications to the carbamate structure could enhance bioavailability and reduce metabolic degradation, making it a candidate for further development in drug formulation.
  • Neuropharmacology : Investigations into the neuropharmacological effects of derivatives have shown promising results in modulating neurotransmitter systems, indicating potential applications in treating conditions such as anxiety and depression.

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